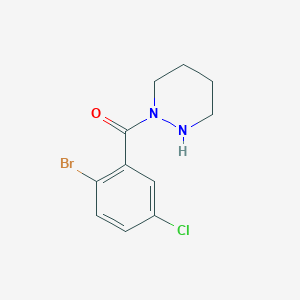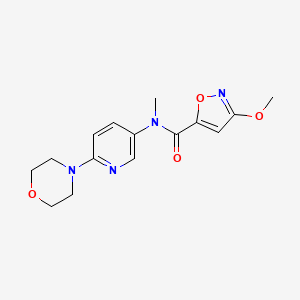![molecular formula C16H18N2O3 B6968104 2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol](/img/structure/B6968104.png)
2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol is a complex organic compound that features a unique structure combining a chromen ring with a pyridin-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen derivative, which is then functionalized to introduce the hydroxymethyl group. This intermediate is subsequently reacted with an aminomethylpyridin-3-ol derivative under controlled conditions to yield the final product.
-
Step 1: Synthesis of Chromen Derivative
Reagents: 4-hydroxycoumarin, formaldehyde
Conditions: Acidic medium, reflux
Reaction: Formation of 4-(hydroxymethyl)-2,3-dihydrochromen
-
Step 2: Functionalization
Reagents: Appropriate halogenating agents
Conditions: Basic medium
Reaction: Introduction of hydroxymethyl group
-
Step 3: Coupling with Aminomethylpyridin-3-ol
Reagents: Aminomethylpyridin-3-ol, coupling agents (e.g., EDC, DCC)
Conditions: Mild temperature, inert atmosphere
Reaction: Formation of the final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reagents: KMnO₄, CrO₃
Conditions: Acidic or basic medium
-
Reduction: : The compound can undergo reduction reactions to modify the chromen ring or the pyridin-3-ol moiety.
Reagents: NaBH₄, LiAlH₄
-
Substitution: : Various substitution reactions can occur at the hydroxymethyl or amino groups.
Reagents: Halogenating agents, nucleophiles
Conditions: Basic or acidic medium
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, substituted amines
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound has potential applications in biological research due to its structural similarity to natural products. It can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl and amino groups can form hydrogen bonds and other interactions with enzymes, receptors, or nucleic acids, modulating their activity.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
Nucleic Acids: Intercalation or binding to DNA/RNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of the chromen derivative.
Aminomethylpyridin-3-ol: A key intermediate in the final coupling reaction.
Chromene Derivatives: Compounds with similar chromen structures but different functional groups.
Uniqueness
2-[[[4-(Hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol is unique due to its combined chromen and pyridin-3-ol structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Propiedades
IUPAC Name |
2-[[[4-(hydroxymethyl)-2,3-dihydrochromen-4-yl]amino]methyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-11-16(18-10-13-14(20)5-3-8-17-13)7-9-21-15-6-2-1-4-12(15)16/h1-6,8,18-20H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYHQMLFAANCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CO)NCC3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]thiadiazole](/img/structure/B6968024.png)
![N-[[5-(1,3-dioxolan-2-yl)-1,3-thiazol-2-yl]methyl]-2,6-dimethylpyridin-3-amine](/img/structure/B6968043.png)
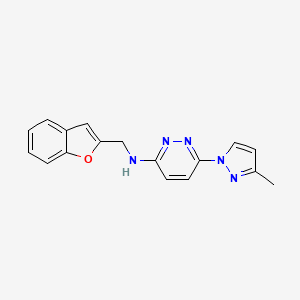
![2-[[5-[(Dimethylamino)methyl]-1,3-thiazol-2-yl]methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethanol](/img/structure/B6968057.png)
![3-[1-[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]benzonitrile](/img/structure/B6968059.png)
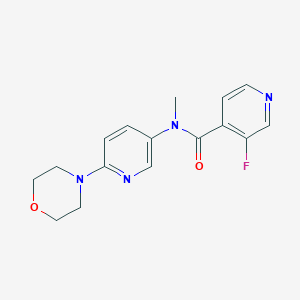
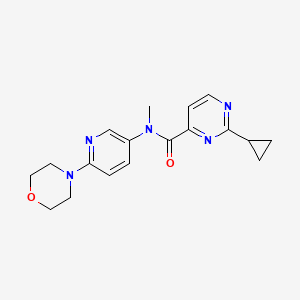
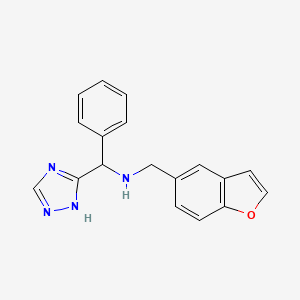
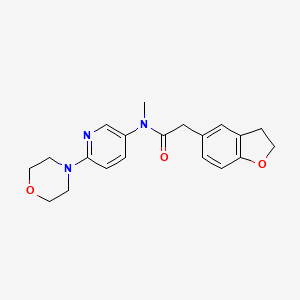
![1-Morpholin-4-yl-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propan-1-one](/img/structure/B6968085.png)

